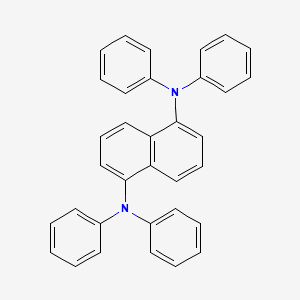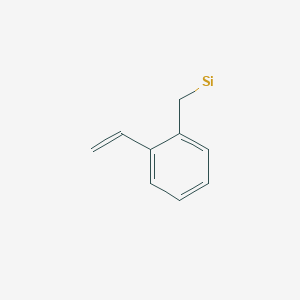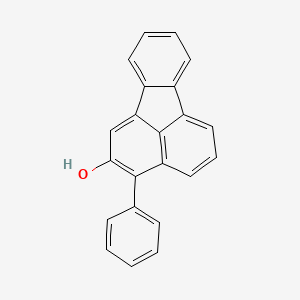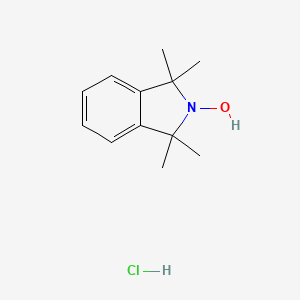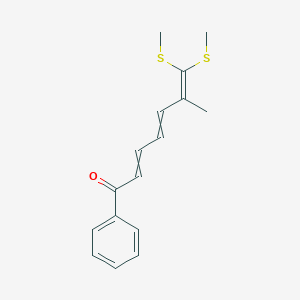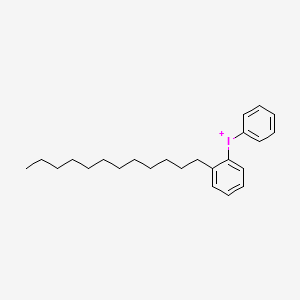![molecular formula C8H10O4 B14261341 [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate CAS No. 188688-75-7](/img/structure/B14261341.png)
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate is an organic compound with a unique structure that includes a furan ring, a formyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Formyl Group: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves the esterification of the formylated furan with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: [(2S)-4-carboxy-2,3-dihydrofuran-2-yl]methyl acetate.
Reduction: [(2S)-4-hydroxymethyl-2,3-dihydrofuran-2-yl]methyl acetate.
Substitution: [(2S)-4-amino-2,3-dihydrofuran-2-yl]methyl acetate.
Aplicaciones Científicas De Investigación
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as an electrophile, participating in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl propionate: Similar structure but with a propionate ester instead of an acetate ester.
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl butyrate: Similar structure but with a butyrate ester.
Uniqueness
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a formyl group and an acetate ester allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
188688-75-7 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H10O4/c1-6(10)11-5-8-2-7(3-9)4-12-8/h3-4,8H,2,5H2,1H3/t8-/m0/s1 |
Clave InChI |
YOYCYHCQYPBPAS-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1CC(=CO1)C=O |
SMILES canónico |
CC(=O)OCC1CC(=CO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)


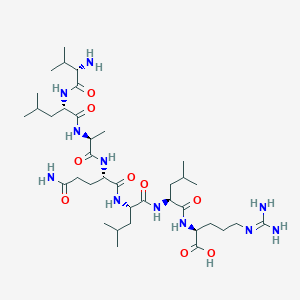
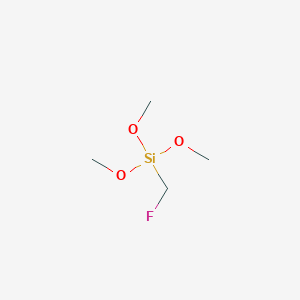
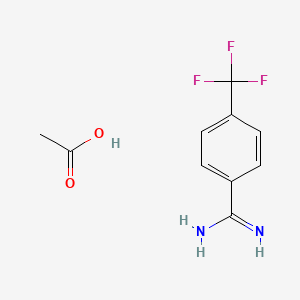
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
